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Compound of Interest

5-(Tert-butyl)-2-methoxybenzoic
Compound Name: d
aci

Cat. No.: B3014929

Introduction

5-(Tert-butyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential
applications in medicinal chemistry and materials science. As with any novel compound, a
thorough structural elucidation is paramount to confirming its identity and purity. This guide
provides an in-depth analysis of the expected spectroscopic data for this molecule, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the
absence of readily available experimental spectra for this specific compound, this guide will
leverage predicted data and comparative analysis with structurally similar molecules to provide
a robust interpretation. This approach not only offers a comprehensive understanding of the
target molecule but also serves as a practical framework for researchers encountering similar
analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By analyzing the chemical environment of *H and 3C nuclei, we can
piece together the molecular framework.

'H NMR Spectroscopy: A Proton's Perspective

The predicted *H NMR spectrum of 5-(tert-butyl)-2-methoxybenzoic acid in a standard
solvent like CDCIs would display distinct signals corresponding to the aromatic protons, the
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methoxy group, the tert-butyl group, and the carboxylic acid proton.

Predicted *H NMR Data:

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
Carboxylic Acid (- )
~10-13 Singlet (broad) 1H
COOH)
Aromatic (H-6) ~7.9 Doublet 1H
Aromatic (H-4) ~7.4 Doublet of doublets 1H
Aromatic (H-3) ~7.0 Doublet 1H
Methoxy (-OCHs) ~3.9 Singlet 3H
Tert-butyl (-C(CHs)3) ~1.3 Singlet 9H

Interpretation and Causality:

o Carboxylic Acid Proton (~10-13 ppm): This proton is highly deshielded due to the
electronegativity of the adjacent oxygen atoms and its acidic nature, which can lead to
hydrogen bonding. This results in a characteristic broad singlet far downfield.

e Aromatic Protons (~7.0-7.9 ppm): The substitution pattern on the benzene ring dictates the
chemical shifts and coupling of the three aromatic protons. The electron-donating methoxy
group tends to shield (move upfield) the ortho and para protons, while the electron-
withdrawing carboxylic acid group deshields its ortho and para protons. The tert-butyl group
has a weaker shielding effect. The interplay of these effects leads to the predicted chemical
shifts. The proton at the 6-position (H-6), being ortho to the deshielding carboxylic acid
group, is expected to be the most downfield. The protons at positions 3 and 4 will exhibit
splitting patterns (doublet and doublet of doublets, respectively) due to coupling with their
neighbors.

o Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and
appear as a sharp singlet. Their chemical shift is influenced by the attachment to an aromatic
ring.
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o Tert-butyl Protons (~1.3 ppm): The nine protons of the tert-butyl group are also equivalent

and give rise to a strong singlet. This signal is typically found in the upfield region,

characteristic of alkyl protons.

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum provides information about the different carbon environments in the

molecule.

Predicted 3C NMR Data:

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) ~168
Aromatic (C-2, attached to -OCHs3) ~158
Aromatic (C-5, attached to -C(CHs3)3) ~145
Aromatic (C-4) ~128
Aromatic (C-6) ~122
Aromatic (C-1, attached to -COOH) ~120
Aromatic (C-3) ~112
Methoxy (-OCHs) ~56
Tert-butyl (quaternary -C(CHs)3) ~35
Tert-butyl (methyl -C(CHs)3) ~31

Interpretation and Causality:

e Carbonyl Carbon (~168 ppm): The carboxylic acid carbonyl carbon is significantly deshielded

and appears in the characteristic downfield region for carbonyls.

e Aromatic Carbons (~112-158 ppm): The chemical shifts of the aromatic carbons are

influenced by the attached substituents. The carbon attached to the electron-donating

methoxy group (C-2) is expected to be the most downfield among the ring carbons.
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Conversely, the carbons ortho and para to the methoxy group will be shielded. The carbon
attached to the tert-butyl group (C-5) will also be downfield.

o Methoxy Carbon (~56 ppm): This signal is typical for a methoxy group attached to an
aromatic ring.

o Tert-butyl Carbons (~31 and 35 ppm): The quaternary carbon of the tert-butyl group will
appear around 35 ppm, while the three equivalent methyl carbons will resonate around 31

ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

) Wavenumber . o
Functional Group Intensity Description
(cm™)
) ) Stretching, indicative
O-H (Carboxylic Acid) 3300-2500 Strong, very broad )
of hydrogen bonding
C-H (Aromatic) 3100-3000 Medium Stretching
C-H (Alkyl) 2960-2850 Medium to strong Stretching
C=0 (Carboxylic Acid)  1710-1680 Strong Stretching, conjugated
C=C (Aromatic) 1600-1450 Medium to weak Ring stretching
C-O (Ether & Acid) 1300-1000 Strong Stretching

Interpretation and Causality:

The IR spectrum of 5-(tert-butyl)-2-methoxybenzoic acid is expected to be dominated by a
few key features:

o Avery broad O-H stretch from 3300-2500 cm~1: This is the hallmark of a carboxylic acid
dimer formed through hydrogen bonding.
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e Astrong C=0 stretch around 1700 cm~*: The conjugation of the carbonyl group with the
aromatic ring slightly lowers its stretching frequency compared to a non-conjugated
carboxylic acid.

e C-H stretching bands: Sharp peaks just above 3000 cm~1 for the aromatic C-H bonds and
just below 3000 cm~1 for the alkyl C-H bonds of the methoxy and tert-butyl groups.

e C-O stretching bands: Strong absorptions in the 1300-1000 cm~1 region corresponding to the
C-0O bonds of the carboxylic acid and the aryl ether.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its
fragmentation pattern upon ionization, which can aid in structural confirmation.

Expected Mass Spectrometry Data (Electron lonization - El):
e Molecular lon (M*): m/z = 208, corresponding to the molecular formula C12H160s.
e Key Fragments:

o m/z = 193 (M-15): Loss of a methyl radical (*CHs) from the tert-butyl group. This is a very
common fragmentation pathway for tert-butyl substituted compounds.

o m/z = 165 (M-43): Loss of a propyl radical (*CsH>7) or a tert-butyl cation rearrangement.
o m/z =151 (M-57): Loss of a tert-butyl radical (¢«C(CHs)3).
o m/z = 135: Loss of both the tert-butyl group and a methoxy radical.

Interpretation and Causality:

The fragmentation of 5-(tert-butyl)-2-methoxybenzoic acid in an EI-MS experiment is
expected to be driven by the lability of the tert-butyl group. The initial ionization will form the
molecular ion at m/z 208. The most prominent fragmentation pathway will likely involve the
cleavage of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation,
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resulting in a peak at m/z 193. Further fragmentation can involve the loss of the entire tert-butyl
group and other functional groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. Below are
standard protocols for the spectroscopic analysis of a solid organic compound like 5-(tert-
butyl)-2-methoxybenzoic acid.

NMR Sample Preparation and Acquisition

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of the compound.

o Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a
clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
e 1H NMR Acquisition:

o Use a 400 MHz or higher field NMR spectrometer.

o Acquire a standard one-pulse H spectrum.

o Set the spectral width to cover the range of approximately -2 to 16 ppm.

o Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o Process the data with appropriate phasing and baseline correction.
e 13C NMR Acquisition:

o On the same instrument, acquire a proton-decoupled 3C spectrum.

o Set the spectral width to cover the range of approximately 0 to 220 ppm.
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o Alarger number of scans will be required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

e Sample Preparation:
o Place a small amount of the solid sample directly onto the ATR crystal.
» Data Acquisition:
o Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
o Obtain a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron lonization - El)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer via a direct insertion
probe or by injection of a dilute solution into a GC-MS system.

o Data Acquisition:
o Use a standard EI ionization energy of 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of
5-(tert-butyl)-2-methoxybenzoic acid.
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IH NMR Interpretation
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Caption: Correlation of *H NMR signals to the molecular structure.
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 5-
(Tert-butyl)-2-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3014929#spectroscopic-data-nmr-ir-ms-of-5-tert-
butyl-2-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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